Cas no 65267-53-0 (4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE)

4,6-Diethyl-2-hydrazinylpyrimidine is a pyrimidine derivative characterized by the presence of hydrazine and ethyl functional groups at the 2, 4, and 6 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical agents. Its hydrazinyl group enables condensation reactions, while the diethyl substitution enhances steric and electronic properties, influencing reactivity and selectivity. The compound is of interest in medicinal chemistry for its potential as a building block in the development of biologically active molecules. Careful handling is advised due to the hydrazine moiety, which may pose reactivity and stability concerns under certain conditions.
4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE structure
65267-53-0 structure
Product name:4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE
CAS No:65267-53-0
MF:C8H14N4
MW:166.223560810089
CID:4107294
PubChem ID:55280215

4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinone, 4,6-diethyl-, hydrazone
    • Pyrimidine, 4,6-diethyl-2-hydrazinyl-
    • 4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE
    • 65267-53-0
    • AKOS006335547
    • DTXSID901297988
    • Inchi: InChI=1S/C8H14N4/c1-3-6-5-7(4-2)11-8(10-6)12-9/h5H,3-4,9H2,1-2H3,(H,10,11,12)
    • InChI Key: IULFIJFOEYJVJP-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 166.121846464Da
  • Monoisotopic Mass: 166.121846464Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.8Ų
  • XLogP3: 1.4

4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1688443-2.5g
4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE
65267-53-0
2.5g
$1531.0 2023-09-20
Enamine
EN300-1688443-1.0g
4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE
65267-53-0
1.0g
$739.0 2022-12-30
Enamine
EN300-1688443-10g
4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE
65267-53-0
10g
$2438.0 2023-09-20
Enamine
EN300-1688443-5.0g
4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE
65267-53-0
5.0g
$1939.0 2022-12-30
Enamine
EN300-1688443-10.0g
4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE
65267-53-0
10.0g
$2438.0 2022-12-30
Enamine
EN300-1688443-5g
4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE
65267-53-0
5g
$1939.0 2023-09-20
Enamine
EN300-1688443-1g
4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE
65267-53-0
1g
$739.0 2023-09-20

Additional information on 4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE

Introduction to 4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE (CAS No. 65267-53-0) and Its Emerging Applications in Chemical Biology

4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE, identified by the Chemical Abstracts Service Number (CAS No.) 65267-53-0, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyrimidine class, which is a fundamental scaffold in pharmaceutical chemistry, playing a crucial role in the design and development of drugs targeting various diseases. The presence of hydrazine substituents at the 2-position and ethyl groups at the 4- and 6-positions endows 4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE with distinct chemical reactivity, making it a versatile intermediate in synthetic chemistry.

The structural motif of 4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE is reminiscent of many biologically active molecules, including antiviral, anticancer, and antimicrobial agents. The hydrazine moiety is particularly noteworthy, as it can participate in various chemical transformations such as condensation reactions, cyclization, and metal coordination, which are pivotal in drug discovery. Recent studies have highlighted the hydrazine group's role in modulating enzyme activity and interacting with biological targets, suggesting its potential as a pharmacophore in medicinal chemistry.

In the realm of drug development, 4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE has been explored for its ability to act as a precursor in the synthesis of more complex molecules. For instance, it can be used to generate pyrimidine-based derivatives that exhibit enhanced binding affinity to specific biological receptors. The ethyl groups at the 4- and 6-positions provide steric bulk and electronic modulation, allowing for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability—key factors in drug efficacy and safety.

Recent advancements in computational chemistry have enabled the rapid screening of 4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE derivatives for their biological potential. Molecular docking studies have identified several analogs that show promising interactions with enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. These findings underscore the importance of 4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE as a building block for novel therapeutic agents.

The hydrazine substituent in 4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE also lends itself to redox chemistry, which is increasingly recognized as a mechanism of action for certain drugs. By participating in oxidation-reduction reactions, this compound or its derivatives may influence cellular signaling pathways and contribute to therapeutic effects. Such redox-active properties are particularly relevant in the context of neurodegenerative diseases, where dysregulation of oxidative stress plays a significant role.

Furthermore, the synthesis of 4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE itself has been optimized through various methodologies to improve yield and purity. Modern synthetic techniques, including flow chemistry and catalytic processes, have been employed to enhance efficiency and sustainability. These advancements not only facilitate access to larger quantities of the compound but also minimize waste generation—a critical consideration in green chemistry initiatives.

In clinical research settings, 4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE has been investigated for its potential role in modulating inflammatory responses. Studies suggest that certain pyrimidine derivatives can inhibit key pro-inflammatory cytokines by binding to specific receptors or enzymes. This anti-inflammatory activity could be harnessed for conditions ranging from autoimmune disorders to chronic inflammatory diseases.

The versatility of 4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE extends beyond its use as an intermediate; it also serves as a model compound for understanding pyrimidine biochemistry. Researchers are exploring how structural modifications influence biological activity by studying analogs with varying substituents at different positions on the pyrimidine ring. This systematic approach is essential for rational drug design and optimizing lead compounds for clinical trials.

Future directions in the study of 4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE may involve exploring its interactions with nucleic acids or its potential applications in gene therapy. The ability of pyrimidine derivatives to mimic natural nucleobases makes them attractive candidates for developing nucleic acid-based drugs or probes for diagnostic purposes.

The growing body of research on 4,6-DIETHYL-2-HYDRAZINYLPYRIMIDINE underscores its significance as a chemical entity with broad applications in pharmaceuticals and biotechnology. As synthetic methodologies continue to evolve and computational tools become more sophisticated, opportunities for discovering new derivatives with enhanced properties will expand significantly.

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